Cas no 136346-65-1 (N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine)

N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
- N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine
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- インチ: 1S/C12H20N4/c1-9-6-4-5-7-16(9)12-8-11(13-3)14-10(2)15-12/h8-9H,4-7H2,1-3H3,(H,13,14,15)
- InChIKey: ZKVMCOWSXGSFJV-UHFFFAOYSA-N
- SMILES: N1(C2C=C(NC)N=C(C)N=2)CCCCC1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- XLogP3: 2.7
- トポロジー分子極性表面積: 41
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4991-5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | N304226-500mg |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Life Chemicals | F1967-4991-0.25g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4991-0.5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-4991-1g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | N304226-1g |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-4991-2.5g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | N304226-100mg |
n,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-4991-10g |
N,2-dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine |
136346-65-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amineに関する追加情報
Introduction to N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine (CAS No. 136346-65-1)
N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 136346-65-1, belongs to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are well-documented for their biological significance and have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The molecular structure of N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine features a pyrimidine core substituted with methyl groups at the 2 and 4 positions, and an N-methylpiperidine moiety at the 6 position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a promising candidate for further investigation in drug development. The presence of the N-methylpiperidine substituent is particularly noteworthy, as it is known to enhance the bioavailability and binding affinity of molecules when incorporated into drug candidates.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for various therapeutic targets. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological macromolecules such as enzymes and receptors. N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine has been explored as a potential lead compound in several preclinical studies aimed at identifying molecules with therapeutic efficacy against specific diseases.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The structural features of N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine make it a candidate for further optimization as an anticancer agent. Specifically, the N-methylpiperidine moiety can be leveraged to improve binding interactions with target proteins, while the pyrimidine core provides a scaffold for additional functionalization to enhance potency and selectivity.
Furthermore, the compound has been investigated for its potential role in addressing inflammatory and immunological disorders. Emerging research suggests that pyrimidine-based molecules can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation. The unique structural motifs present in N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine may enable it to serve as a scaffold for developing novel immunomodulatory agents.
The synthesis of N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-am ine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. The synthesis process also emphasizes green chemistry principles to minimize waste and improve sustainability.
In terms of pharmacokinetic properties, preliminary studies on N,2-Dimethyl -6-(2-methylpip eridine -1 -yl)py rim idin -4-am ine indicate that it exhibits favorable solubility characteristics, which is crucial for oral bioavailability. Additionally, the compound demonstrates reasonable metabolic stability, suggesting that it could undergo multiple cycles of enzymatic degradation without significant loss of activity. These properties make it an attractive candidate for further development into a clinical candidate.
The development of new therapeutic agents relies heavily on robust computational modeling techniques to predict biological activity and optimize molecular properties. Molecular docking studies have been performed using N,2-Dimeth yl -6-( 2 -m ethylpi peridine -1 -y l)py rim idi n -4-am ine as a lead compound to identify potential binding interactions with target proteins. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity.
Preclinical studies have begun to explore the pharmacological profile of N,2-Dimeth yl -6-( 2 -m ethylpi peridine -1 -y l)py rim idi n -4-am ine, focusing on its efficacy against selected disease models. Initial results suggest that the compound exhibits promising activity in vitro and in vivo, particularly when tested against cancer cell lines overexpressing specific kinases. These findings underscore its potential as a therapeutic agent but also highlight the need for further investigation to fully understand its mechanism of action.
The future direction of research on N,2-Dimeth yl -6-( 2 -m ethylpi peridine -1 -y l)py rim idi n -4-am ine will likely involve structure-based drug design approaches to refine its chemical properties further. By leveraging computational tools and experimental data from preclinical studies, researchers aim to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This iterative process is essential for transforming promising lead compounds into viable clinical candidates.
In conclusion,N , 2-Dimeth yl -6-( 2-m ethylpi peridine -1-y l )py rim idi n -4-am ine (CAS No . 136346 -65 -1 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications . Ongoing research efforts are expected to yield valuable insights into its biological activity , mechanism of action , and clinical potential . As our understanding of disease pathways continues to evolve , compounds like this one will play an increasingly important role in the development of next-generation therapeutics . p >
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